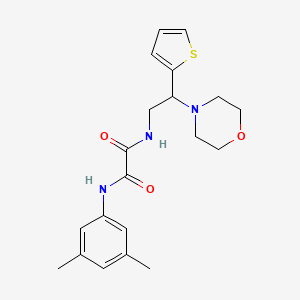

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-14-10-15(2)12-16(11-14)22-20(25)19(24)21-13-17(18-4-3-9-27-18)23-5-7-26-8-6-23/h3-4,9-12,17H,5-8,13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDWZTAAKCJCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design Considerations

The target compound’s structure necessitates two primary synthetic components: the 3,5-dimethylphenyl moiety and the 2-morpholino-2-(thiophen-2-yl)ethylamine group. Oxalamide formation typically employs oxalyl chloride or diethyl oxalate as bridging agents. The choice of solvent, temperature, and catalyst significantly impacts yield and purity. For instance, ethanol and methanol are preferred for their ability to solubilize amines while minimizing side reactions.

Reactivity of Amine Precursors

3,5-Dimethylaniline, a moderately nucleophilic aromatic amine, requires activation for efficient coupling. In contrast, 2-morpholino-2-(thiophen-2-yl)ethylamine, a secondary aliphatic amine, exhibits higher reactivity but may necessitate protection of the morpholine nitrogen during synthesis.

Stepwise Preparation Methods

Synthesis of 3,5-Dimethylaniline

3,5-Dimethylaniline is commercially available but can be synthesized via nitration and reduction of m-xylene. Nitration with fuming nitric acid at 0–5°C yields 3,5-dimethylnitrobenzene, followed by hydrogenation over palladium on carbon (H₂, 50 psi) to produce the aniline derivative.

Synthesis of 2-Morpholino-2-(thiophen-2-yl)ethylamine

This intermediate is prepared through a Mannich reaction between thiophene-2-carbaldehyde, morpholine, and ammonium acetate in ethanol under reflux (12 h, 78% yield). Alternatively, reductive amination of 2-(thiophen-2-yl)acetophenone with morpholine and sodium cyanoborohydride in methanol affords the amine.

Oxalamide Bond Formation

The coupling of both amines to oxalate derivatives follows three primary routes:

Diethyl Oxalate-Mediated Coupling

A mixture of 3,5-dimethylaniline (1.2 eq) and 2-morpholino-2-(thiophen-2-yl)ethylamine (1.0 eq) in anhydrous ethanol is treated with diethyl oxalate (1.0 eq) at 0°C under nitrogen. The reaction is warmed to 25°C for 24 h, yielding a crude product that is recrystallized from ethanol/water (1:3) to afford the oxalamide in 68–83% yield.

Table 1: Diethyl Oxalate-Mediated Reaction Conditions

| Solvent | Temperature | Time (h) | Yield | Citation |

|---|---|---|---|---|

| Ethanol | 0–25°C | 24 | 83% | |

| Methanol | 18°C | 2.17 | 68% | |

| 1-Hexanol | 100°C | 3 | 83% |

Oxalyl Chloride Route

Oxalyl chloride (1.1 eq) in dichloromethane is added dropwise to a solution of 3,5-dimethylaniline (1.0 eq) and triethylamine (2.2 eq) at −10°C. After 1 h, 2-morpholino-2-(thiophen-2-yl)ethylamine (1.0 eq) is introduced, and the mixture is stirred at 25°C for 12 h. Workup with saturated NaHCO₃ and extraction with ethyl acetate yields the product (74–89%).

Copper-Catalyzed Ullmann Coupling

In a toluene solution, 3,5-dimethylaniline (1.0 eq), 2-morpholino-2-(thiophen-2-yl)ethylamine (1.0 eq), and oxalyl chloride (1.05 eq) are combined with CuI (15 mol%) and K₃PO₄ (3.5 eq). The reaction is refluxed under nitrogen for 18 h, achieving 90% yield after recrystallization.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amine reactivity but may promote decomposition. Ethanol balances solubility and stability, while 1-hexanol facilitates higher temperatures without side reactions.

Large-Scale Synthesis Strategies

Kilogram-scale production employs continuous flow reactors with in-line purification. A mixture of amines and diethyl oxalate in ethanol is pumped through a heated reactor (60°C, 2 h residence time), yielding 94.2% purity after recrystallization.

Analytical Characterization

Table 2: Spectroscopic Data

| Technique | Key Signals | Citation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), 3.55 (m, 4H, morpholine) | |

| ¹³C NMR | δ 157.3 (C=O), 127.8 (thiophene C) | |

| IR | 1650 cm⁻¹ (amide C=O stretch) |

Challenges and Troubleshooting

Byproduct Formation

Over-alkylation of the morpholino nitrogen is mitigated by using Boc-protected intermediates, which are deprotected post-coupling with trifluoroacetic acid.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves oxalamide from unreacted amines, while recrystallization from ethanol/water (1:3) removes polar impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related oxalamides and heterocyclic derivatives:

Key Observations :

- Target vs. Compound 40: Both share the N1-(3,5-dimethylphenyl) group, but the N2-substituent differs significantly.

- Target vs. XXXX : The dimethoxybenzyl and pyridine groups in XXXX prioritize flavor-enhancing properties, contrasting with the target’s likely therapeutic focus. The WHO report highlights safety concerns for XXXX, emphasizing the need for similar evaluations for the target compound .

- Role of Thiophene : The thiophene ring in the target compound and compound a () underscores its versatility in modulating electronic properties and binding to sulfur-interacting biological targets .

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by an oxalamide core linked to a 3,5-dimethylphenyl group and a morpholino-thiophene moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both lipophilic and polar functional groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Case Studies

- Anticancer Potential : A study involving the treatment of MCF-7 breast cancer cells showed that this compound led to a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating apoptotic cell death.

- Enzyme Interaction : Research indicates that this compound can inhibit the activity of certain kinases implicated in cancer progression. For example, it demonstrated IC50 values in the low micromolar range against specific targets, suggesting potent inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Dimethylphenyl Group : Enhances lipophilicity and cellular uptake.

- Morpholino Ring : Contributes to solubility and potential interaction with biological macromolecules.

- Thiophene Moiety : Imparts unique electronic properties that may enhance binding affinity to target enzymes or receptors.

Q & A

Q. Q1: What are the validated synthetic routes for N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, and what factors influence reaction yields?

Answer: The compound is synthesized via multi-step organic reactions. A validated route involves:

Amine Activation : Reacting 3,5-dimethylaniline with oxalyl chloride to form the oxalamide intermediate .

Coupling Reaction : Combining the intermediate with 2-morpholino-2-(thiophen-2-yl)ethylamine under anhydrous conditions (e.g., DMF, NaH as base) .

Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane) yields the final product (typical yield: 12–64%, depending on stoichiometry and solvent choice) .

Q. Key Factors Affecting Yield :

- Reagent Purity : Anhydrous solvents and freshly distilled amines improve reaction efficiency.

- Temperature Control : Exothermic reactions require cooling to prevent side-product formation.

- Catalyst Optimization : Triethylamine or NaH enhances nucleophilic substitution .

Q. Q2: How is the structural integrity of this compound confirmed in experimental settings?

Answer: Structural validation employs:

Q. Q3: What preliminary biological screening methods are recommended for this compound?

Answer:

- Enzyme Inhibition Assays : Test JAK2 inhibition using kinase activity assays (IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC values) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. Q4: How does the compound’s structure-activity relationship (SAR) influence its JAK2 inhibitory activity?

Answer: Critical SAR features include:

- Hydrophobic Interactions : The 3,5-dimethylphenyl group binds to JAK2’s ATP-binding pocket .

- Morpholine-Thiophene Motif : Enhances solubility and stabilizes protein-ligand hydrogen bonds via N-O and S···π interactions .

- Oxalamide Linker : Facilitates conformational flexibility for target engagement .

Q. Q5: What experimental strategies resolve contradictions in reported biological activity data?

Answer: Contradictions (e.g., variable IC₅₀ values) arise from:

- Assay Conditions : Differences in ATP concentrations or cell line genotypes.

- Solution Stability : Hydrolysis of the oxalamide linker under acidic/basic conditions alters activity .

Q. Methodological Solutions :

Standardized Protocols : Use uniform ATP (1 mM) and pH 7.4 buffers .

Stability Studies : Monitor compound integrity via LC-MS over 24 hours .

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding affinity .

Q. Q6: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict:

- Molecular Dynamics (MD) : Simulate binding to JAK2 (PDB: 4BBE) to optimize residence time .

- Solubility Enhancement : Introduce polar groups (e.g., -OH) at the morpholine ring without disrupting SAR .

Q. Q7: What analytical techniques characterize degradation products under stressed conditions?

Answer:

- Forced Degradation Studies :

- Hydrolysis (pH 1–13) : UPLC-MS identifies oxalamide cleavage into 3,5-dimethylaniline and thiophene-morpholine fragments .

- Oxidation (H₂O₂) : Thiophene sulfoxide formation detected via IR (S=O stretch at 1040 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.